molecular formula C18H19N7O B2957064 1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide CAS No. 2034620-03-4

1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide

Cat. No.: B2957064
CAS No.: 2034620-03-4
M. Wt: 349.398
InChI Key: QSWKJZPUGRPYES-UHFFFAOYSA-N
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Description

1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a phenylpyrimidine moiety, a triazole ring, and an azetidine carboxamide group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Phenylpyrimidine Core: The phenylpyrimidine core can be synthesized through a condensation reaction between benzaldehyde and a suitable pyrimidine derivative under acidic conditions.

    Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, where an azide and an alkyne react in the presence of a copper catalyst to form the triazole ring.

    Azetidine Carboxamide Formation: The final step involves the formation of the azetidine carboxamide group through a nucleophilic substitution reaction, where an azetidine derivative reacts with a carboxylic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and coordination complexes.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

    1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidine-3-carboxamide: Similar structure but with a different triazole ring.

    1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]pyrrolidine-3-carboxamide: Similar structure but with a pyrrolidine ring instead of an azetidine ring.

Uniqueness

1-(6-phenylpyrimidin-4-yl)-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide is unique due to its combination of a phenylpyrimidine core, a triazole ring, and an azetidine carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(6-phenylpyrimidin-4-yl)-N-[2-(1,2,4-triazol-1-yl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O/c26-18(20-6-7-25-13-19-11-23-25)15-9-24(10-15)17-8-16(21-12-22-17)14-4-2-1-3-5-14/h1-5,8,11-13,15H,6-7,9-10H2,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWKJZPUGRPYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NCCN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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